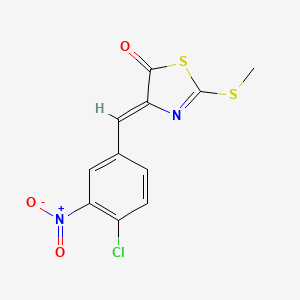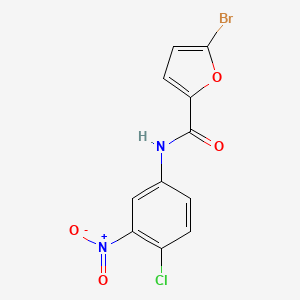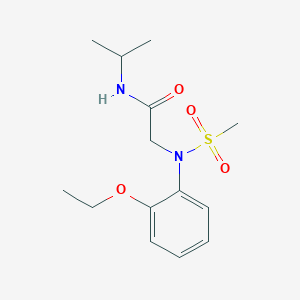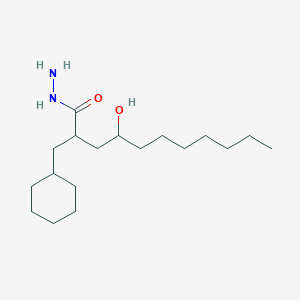
3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-1,3-thiazol-2-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-1,3-thiazol-2-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is known for its unique chemical properties, which make it suitable for a wide range of applications.
作用機序
The mechanism of action of 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-1,3-thiazol-2-ylbenzamide is not well understood. However, it is believed to exert its antibacterial and antifungal properties by inhibiting the synthesis of bacterial and fungal cell walls. It is also believed to exert its anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-1,3-thiazol-2-ylbenzamide have been studied extensively. It has been shown to have potent antibacterial and antifungal properties, making it effective against a wide range of bacterial and fungal strains. Additionally, it has been shown to have anti-inflammatory properties, which make it effective against inflammatory diseases such as arthritis.
実験室実験の利点と制限
The advantages of using 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-1,3-thiazol-2-ylbenzamide in lab experiments include its potent antibacterial and antifungal properties, as well as its anti-inflammatory properties. Additionally, it is relatively easy to synthesize on a large scale, making it a cost-effective option for researchers. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action, as well as its potential toxicity.
将来の方向性
There are several future directions for the research and development of 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-1,3-thiazol-2-ylbenzamide. One potential direction is the development of new antibiotics and antifungal drugs based on this compound. Additionally, further research is needed to understand the mechanism of action of this compound, as well as its potential toxicity. Finally, there is potential for the development of new materials based on this compound, due to its unique chemical properties.
合成法
The synthesis of 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-1,3-thiazol-2-ylbenzamide involves the reaction of 4-methyl-1,2,3-thiadiazolidine-1,1-dioxide with 2-aminothiazole and 2-chlorobenzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product through a series of chemical reactions. The synthesis of this compound is relatively straightforward, and it can be performed on a large scale.
科学的研究の応用
The unique chemical properties of 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-1,3-thiazol-2-ylbenzamide make it suitable for a wide range of scientific research applications. One of the most significant applications of this compound is in the field of medicine. It has been shown to have potent antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs. Additionally, it has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2/c1-9-8-23(20,21)17(13(9)19)11-4-2-3-10(7-11)12(18)16-14-15-5-6-22-14/h2-7,9H,8H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFRVHZXBYSVTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-(1,3-thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine](/img/structure/B4927142.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4927146.png)

![7-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4927164.png)
![N-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4927172.png)


![N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4927191.png)
![5-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B4927196.png)
![2-[(4-chlorobenzoyl)amino]-2-methylpropyl 4-chlorobenzoate](/img/structure/B4927198.png)
![3-{4-[(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)amino]phenyl}-1-adamantanol](/img/structure/B4927204.png)
![2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B4927206.png)
